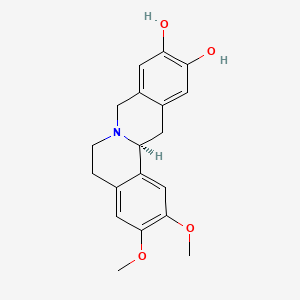Spinosine
CAS No.: 175274-51-8
Cat. No.: VC1572263
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 175274-51-8 |
|---|---|
| Molecular Formula | C19H21NO4 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (13aS)-2,3-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-10,11-diol |
| Standard InChI | InChI=1S/C19H21NO4/c1-23-18-8-11-3-4-20-10-13-7-17(22)16(21)6-12(13)5-15(20)14(11)9-19(18)24-2/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
| Standard InChI Key | VAKIESMDOCVMDV-HNNXBMFYSA-N |
| Isomeric SMILES | COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
| SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
| Canonical SMILES | COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)O)OC |
Introduction
Spinosad: A Bacterial-Derived Insecticide
Chemical Structure and Origin
Spinosad is an insecticide derived from chemical compounds found in the bacterial species Saccharopolyspora spinosa. This soil-dwelling actinomycete was discovered in 1985 in isolates from crushed sugarcane, with the specific strain used for spinosad production isolated from soil collected inside a non-operational sugar mill rum still in the Virgin Islands . The bacteria are characterized by yellowish-pink aerial hyphae with bead-like chains of spores enclosed in a characteristic hairy sheath .
Structurally, spinosad consists of a mixture of compounds in the spinosyn family, primarily comprising two spinosoids: spinosyn A (the major component) and spinosyn D (the minor component) in a roughly 17:3 ratio . The general structure features a unique tetracyclic ring system attached to an amino sugar (D-forosamine) and a neutral sugar (tri-O-methyl-L-rhamnose) .
Physical and Chemical Properties
Spinosad is relatively nonpolar and exhibits low solubility in water . According to detailed analyses, spinosyn A has a melting point of 84°C to 99.5°C, while spinosyn D melts at temperatures between 161.5°C and 170°C . The compound has a density of 0.512 g/cm³ at 20°C and appears as a light gray-white crystal with an odor similar to slightly stale earth .
While poorly soluble in water, spinosad dissolves readily in various organic solvents including methanol, ethanol, capronitrile, acetone, dimethyl sulfoxide, and dimethylformamide . In aqueous solution, it has a pH value of 7.74 and demonstrates relatively good stability against metals and metal ions over a 28-day period .
Mode of Action
Spinosad exhibits a novel mode of action in insects, distinguishing it from many synthetic insecticides. It is highly active through both contact and ingestion mechanisms across numerous insect species, though its protective effect varies with species and life stage . The compound primarily targets binding sites on nicotinic acetylcholine receptors (nAChRs) in the insect nervous system .
Recent research using Drosophila as a model organism has revealed that at low doses, spinosad actually antagonizes its neuronal target, the nicotinic acetylcholine receptor subunit alpha 6 (nAChRα6), reducing the cholinergic response . This interaction causes the nAChRα6 receptors to be transported to lysosomes, which subsequently become enlarged and increase in number .
Cellular and Metabolic Effects
Exposure to spinosad triggers significant cellular alterations, particularly affecting lysosomes and mitochondria. Research has demonstrated that lysosomal dysfunction is associated with mitochondrial stress and elevated levels of reactive oxygen species (ROS) in the central nervous system where nAChRα6 is broadly expressed .
Notably, a 2-hour exposure to low doses (2.5 ppm) of spinosad resulted in:
-
A 34% reduction in mitochondrial aconitase activity, indicating increased ROS presence in mitochondria
-
An initial 36% increase in systemic ATP levels, followed by a 16.5% reduction 12 hours post-exposure
-
An 89% increase in ROS levels in the brain after 1 hour of exposure, which remained 44% higher than controls after 2 hours
-
Major alterations in the lipidome, including a 65% reduction in cardiolipins, which are essential for proper function of the mitochondrial electron transport chain
These findings suggest that even at low doses, spinosad triggers oxidative stress and mitochondrial dysfunction, which can lead to neurodegeneration with chronic exposure.
Environmental Fate
In environmental contexts, spinosad degrades through a combination of pathways, primarily photodegradation and microbial degradation . Formulated spinosad products typically have a shelf life of approximately three years .
Spinosin: A Plant-Derived Flavonoid
Chemical Structure and Properties
Spinosin is a flavone C-glycoside with a molecular formula of C₂₈H₃₂O₁₅ and a molecular weight of 608.5 g/mol . Its chemical structure features a flavone core substituted with hydroxy groups at positions 5 and 4', a methoxy group at position 7, and a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl residue at position 6 via a C-glycosidic linkage .
Spinosin belongs to several chemical classes, functioning as:
Natural Sources
Spinosin has been isolated from several plant species, including:
The seeds of Ziziphus jujuba (ZJS) are particularly notable as a traditional herbal medicine used for treating insomnia .
Pharmacological Activities
Distinguishing Between Compounds
Structural Differences
The structural differences between spinosad and spinosin are substantial:
-
Spinosad: A macrocyclic compound consisting of a tetracyclic ring system with attached sugars, derived from bacterial fermentation .
-
Spinosin: A flavone C-glycoside with a characteristic flavonoid structure and attached sugar moieties, found in plant sources .
These compounds share no structural similarity beyond coincidental naming resemblance.
Functional Differences
The applications of these compounds are equally distinct:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume